N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline
Description
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline is an aromatic amine derivative characterized by a methylsulfanyl (-SMe) group at the para position of the aniline ring and a branched alkyl substituent (2-methylpentan-3-yl) attached to the nitrogen atom. This structure combines the electron-donating properties of the methylsulfanyl group with the steric bulk of the alkyl chain, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(2-methylpentan-3-yl)-4-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-5-13(10(2)3)14-11-6-8-12(15-4)9-7-11/h6-10,13-14H,5H2,1-4H3 |
InChI Key |
PLDBUIGIXFJMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline typically involves the following steps:
Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution using a suitable thiol and a halogenated precursor.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Batch or Continuous Flow Reactors: Depending on the scale of production, batch reactors or continuous flow reactors can be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Functionalized Anilines: From substitution reactions on the benzene ring.
Scientific Research Applications
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline can be used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigating its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group can influence its binding affinity and specificity, affecting the pathways involved in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position Effects :
- The para-methylsulfanyl group in the target compound and 4-(methylsulfanyl)-N-(2-phenylethyl)aniline may enhance electron density at the aromatic ring compared to the meta-substituted analog in N-[(4-methoxyphenyl)methyl]-3-(methylsulfanyl)aniline . This could influence reactivity in electrophilic substitution or binding interactions.
This feature is shared with the phosphonate ester in , which also employs a branched alkyl chain .
Functional Group Synergy :
- Methylsulfanyl groups are recurrent in bioactive compounds (e.g., herbicides in and fungicidal triazines like Terbutryn ). The target compound’s combination of a para-SMe group and a bulky alkyl chain may offer unique interactions in biological systems, though direct evidence is lacking.
Molecular Weight Trends :
- The target compound (223.38 g/mol) is lighter than its benzamide-based analogs (e.g., at 401.72 g/mol), suggesting differences in bioavailability or volatility.
Biological Activity
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline is an organic compound belonging to the aniline class, characterized by its unique structure that includes a branched alkyl chain and a methylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 223.38 g/mol. The presence of the methylsulfanyl group enhances its chemical reactivity and biological interactions.
Preliminary studies indicate that this compound may interact with specific molecular targets, such as enzymes or receptors, potentially functioning as an inhibitor or activator. The methylsulfanyl moiety is believed to influence binding affinity and specificity, affecting various biological pathways.
Biological Activity Overview
Research has suggested several promising biological activities for this compound:
- Antimicrobial Properties : Initial investigations have indicated that this compound exhibits antimicrobial effects against various pathogens. The exact mechanism remains to be elucidated, but it may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : There is growing interest in the compound's anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(2-Methylpentan-3-yl)-3-(methylsulfanyl)aniline | Different position of methylsulfanyl group | Variation in reactivity due to positional changes |
| 4-Methoxy-N-(2-methylpentan-3-yl)aniline | Methoxy group instead of methylsulfanyl | Potentially different biological activity due to functional group variation |
| N-(3-Methylpentan-2-yl)-4-(methylsulfanyl)aniline | Variation in alkyl chain structure | Distinct properties based on chain branching |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study conducted on various derivatives of anilines, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth. -
Anticancer Properties :
In vitro assays showed that this compound could reduce the viability of several cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent. -
Enzyme Interaction Studies :
Research on enzyme inhibition revealed that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways relevant to cancer progression. Detailed kinetic studies are ongoing to further elucidate these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
